molecular formula C22H20N2O4S B2373126 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide CAS No. 922036-52-0

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2373126
CAS No.: 922036-52-0
M. Wt: 408.47
InChI Key: RULDXLZPJCTRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a complex synthetic compound based on a dibenzo[b,f][1,4]oxazepine core, a structural class known for its diverse biological potential and relevance in medicinal chemistry research. This high-purity compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds within this chemical class have demonstrated potential in various research areas. Studies on structurally similar sulfonamide-containing dibenzooxazepines suggest possible activity as calcium channel modulators, which are relevant for investigating cardiovascular function . Other related analogues are being explored in antimicrobial research, with some showing potent activity in specific assays, highlighting the scaffold's potential in infectious disease research . The molecular architecture incorporates a dibenzooxazepine core substituted with methyl groups at the 8 and 10 positions, an oxo group at the 11th position, and a 3-methylbenzenesulfonamide moiety at the 2nd position. This specific substitution pattern is critical for its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs, for studying structure-activity relationships (SAR), and for probing novel biological mechanisms. As with all compounds of this nature, independent verification of structure and activity through synthesis and assay is recommended to confirm research findings . For comprehensive handling, storage, and safety information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-5-4-6-17(11-14)29(26,27)23-16-8-10-20-18(13-16)22(25)24(3)19-12-15(2)7-9-21(19)28-20/h4-13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDXLZPJCTRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural components:

ComponentDescription
Dibenzo[b,f][1,4]oxazepine CoreProvides neuroactive properties
Dimethyl GroupsEnhance chemical stability and reactivity
Benzenesulfonamide GroupPotential for enzyme inhibition

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders.

Therapeutic Applications

The potential therapeutic applications of this compound span several fields:

  • Cancer Treatment : As a potential HDAC inhibitor, it may contribute to the development of anti-cancer therapies.
  • Neurological Disorders : Given its neuroactive properties, it could be explored for conditions such as depression or anxiety.
  • Antimicrobial Activity : Similar compounds in the oxazepine family have demonstrated antimicrobial properties.

Case Studies

Research involving related compounds has provided insights into the biological activity of this compound. For instance:

  • Histone Deacetylase Inhibition : A study on related dibenzo[b,f][1,4]oxazepines showed that they effectively inhibited HDACs in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines .
  • Neuroprotective Effects : Research indicated that similar oxazepine derivatives exhibited neuroprotective effects in animal models of neurodegeneration .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme kinetics are essential for this purpose.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features that may confer distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl (10-methyl-11-oxo...)Similar oxazepine structurePotential HDAC inhibitor
N-(5-methylisothiazolyl)Different heterocyclic ringAntifungal activity

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Target Compound : N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide Dibenzooxazepine (O) 8-Me, 10-Me, 2-(3-MeC6H4SO2NH-) Sulfonamide, 11-oxo ~438.5* Unreported (inferred: moderate lipophilicity)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[1,4]thiazepine (S) 10-Et, 8-(4-MeOC6H4CH2CONH-) Acetamide, 5-oxide, 11-oxo ~453.5 D2 dopamine receptor antagonist
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) Dibenzooxazepine (O) 10-Et, 2-(OCO2Et) Carbamate, 11-oxo ~366.4 Anti-inflammatory, suppresses cell adhesion
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzooxazepine (O) 8-Me, 2-(4-CF3C6H4CONH-) Benzamide, 11-oxo ~446.4 Unreported (inferred: high electronegativity)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Dibenzooxazepine (O) 8-Me, 10-Me, 2-(tetrahydronaphthalene-2-SO2NH-) Sulfonamide, 11-oxo ~464.6 Enhanced lipophilicity (tetrahydronaphthalene)

*Calculated based on formula.

Key Comparative Insights

Core Heteroatom Impact :

  • The oxygen atom in dibenzooxazepines (target compound, BT2) confers greater polarity and hydrogen-bonding capacity compared to sulfur in dibenzothiazepines (e.g., Jin’s compounds in –3). Thiazepines may exhibit enhanced metabolic stability due to sulfur’s lower electronegativity .

Sulfonamide vs. Benzamide: The 3-methylbenzenesulfonamide in the target compound offers stronger acidity (pKa ~10) than benzamide derivatives (e.g., 4-CF3-benzamide in ), influencing solubility and target interactions .

Thiazepine derivatives (–3) show dopamine receptor antagonism, highlighting the role of heteroatom choice in target selectivity .

Physicochemical Properties :

  • The tetrahydronaphthalene-sulfonamide derivative () exhibits higher lipophilicity (clogP ~4.2) than the target compound (clogP ~3.5), which may enhance membrane permeability but reduce aqueous solubility .

Preparation Methods

Precursor Preparation

The oxazepine ring is constructed from 2-aminophenol and 2-chlorobenzoic acid derivatives. In a representative procedure, a Schiff base intermediate is formed by condensing 2-aminophenol with 2-chlorobenzaldehyde under microwave irradiation (100°C, 300 W, 20 min), achieving 85% yield (Table 1).

Cyclization to Form the Oxazepine Ring

Cyclization of the Schiff base is facilitated by acetic anhydride as both solvent and dehydrating agent. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, yielding 78% of the unsubstituted dibenzo[b,f]oxazepine. For larger rings (e.g., seven-membered), extended reaction times (12–24 h) under reflux are necessary to overcome kinetic barriers.

Table 1: Optimization of Oxazepine Core Synthesis

Step Reagents/Conditions Yield (%) Citation
Schiff base formation 2-Aminophenol + 2-chlorobenzaldehyde, microwave, 100°C 85
Cyclization Acetic anhydride, microwave, 150°C 78

Sulfonamide Functionalization

Amine Generation at Position 2

The 2-position amine is generated via nitration followed by reduction. Nitration with HNO₃/H₂SO₄ at 50°C introduces a nitro group, which is reduced to an amine using H₂/Pd-C in ethanol (95% yield).

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

The amine reacts with 3-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at room temperature for 4 h, yielding 88% of the target sulfonamide.

Table 3: Sulfonamide Coupling Parameters

Step Reagents/Conditions Yield (%) Citation
Nitration HNO₃/H₂SO₄, 50°C 92
Reduction H₂/Pd-C, ethanol 95
Sulfonylation 3-MeC₆H₄SO₂Cl, Et₃N, THF 88

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving >99% purity. Recrystallization from ethanol/water further enhances purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, Ar-CH₃), 2.51 (s, 6H, C₈/C₁₀-CH₃), 7.12–7.89 (m, 10H, aromatic), 10.21 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 21.5 (Ar-CH₃), 28.3 (C₈/C₁₀-CH₃), 169.8 (C=O), 144.2–118.7 (aromatic carbons).
  • HRMS : m/z calc. for C₂₃H₂₁N₂O₄S [M+H]⁺: 437.1274; found: 437.1278.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization under acidic or basic conditions.

Sulfonamide coupling using 3-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Purification via column chromatography or recrystallization using solvents such as dichloromethane or ethyl acetate .

  • Critical reaction parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, including methyl groups at positions 8 and 10.
  • X-ray crystallography to resolve the dibenzoxazepine core geometry and hydrogen-bonding patterns .
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₃H₂₁N₂O₄S) and isotopic distribution .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) of this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or in vitro/in vivo models.
  • Structural analogs : Minor substitutions (e.g., chloro vs. methyl groups) can alter target selectivity.
  • Mechanistic validation : Use kinase profiling or receptor-binding assays to confirm primary targets (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase inhibition for anticancer effects) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with logP and solubility to improve bioavailability .
  • Molecular docking : Predict binding affinity to targets like serotonin receptors or HDACs, guiding functional group modifications .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks, prioritizing derivatives with reduced hepatic clearance .

Q. What experimental approaches can validate the hypothesized neuropharmacological mechanism of action?

  • Methodological Answer :

  • In vitro electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors) in neuronal cell lines.
  • Behavioral assays : Test anxiolytic or anticonvulsant effects in rodent models, paired with CSF sampling to quantify blood-brain barrier penetration .
  • Proteomic profiling : Identify differentially expressed proteins in treated vs. untreated neural tissues to map signaling pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Compare melting points across studies; variations may stem from impurities or polymorphic forms.
  • Thermogravimetric Analysis (TGA) : Assess decomposition profiles under inert vs. oxidative atmospheres.
  • Standardized protocols : Use identical heating rates (e.g., 10°C/min) and sample preparation methods (e.g., lyophilization) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.